(2E)-1-(3-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-1-(3-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone moiety flanked by a 3-bromophenyl group and a 3,4,5-trimethoxyphenyl group. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The bromine substituent at the meta position of the phenyl ring and the electron-donating methoxy groups at the 3,4,5-positions of the second aromatic ring influence its electronic, steric, and intermolecular interaction profiles, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4/c1-21-16-9-12(10-17(22-2)18(16)23-3)7-8-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZMLNHKCHILL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(3-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years for its potential biological activities. The compound is characterized by its unique structure, which includes a bromophenyl and a trimethoxyphenyl moiety. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₇BrO₄
- Molecular Weight : 377.2 g/mol
- CAS Number : 358656-15-2
- IUPAC Name : (E)-1-(3-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.
Antiproliferative Activity
A significant body of research has focused on the antiproliferative effects of this compound against various cancer cell lines. In vitro studies have shown that it exhibits cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effectiveness in inhibiting cell growth.
Research indicates that the compound may exert its antiproliferative effects through several mechanisms:
- Tubulin Polymerization Inhibition : Similar to other chalcone derivatives, it has been suggested that this compound inhibits tubulin polymerization, disrupting mitotic spindle formation during cell division.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound can lead to apoptosis in cancer cells through the activation of caspase pathways.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the compound's mechanism of action, leading to oxidative stress and subsequent cellular damage.
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Anticancer Activity in MCF-7 Cells
In a study assessing the cytotoxic effects on MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
Study 2: In Vivo Efficacy
An animal model study evaluated the efficacy of this compound in inhibiting tumor growth. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the aromatic rings significantly impacts biological activity and physicochemical properties:
- Bromine Position :
- The meta -bromine in the target compound contrasts with para -bromine in (2E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (TMh, ). TMh exhibits potent MAO-B inhibition (IC₅₀ = 0.46 µM) due to enhanced electron-withdrawing effects at the para position, which optimizes enzyme binding . The meta-bromo isomer (target compound) may exhibit altered binding kinetics due to steric hindrance or electronic redistribution.
- In , a meta-bromo chalcone with a methylsulfanyl group showed lower biological activity (IC₅₀ = 0.02), suggesting that bromine position alone is insufficient to predict efficacy without considering auxiliary substituents .
- Methoxy Group Arrangement :
- The 3,4,5-trimethoxyphenyl group in the target compound is a common pharmacophore in tubulin inhibitors (e.g., combretastatin analogues). Comparatively, chalcones with 2,3,4-trimethoxy substitution () or 2,4,6-triethoxy substitution () show reduced planarity, affecting π-π stacking and cytotoxicity .
Key Observations :
- MAO Selectivity: Para-substituted electron-withdrawing groups (e.g., Br, NO₂) on the phenyl ring enhance MAO-B inhibition, while meta-substitution may reduce potency .
- Anticancer Potential: The 3,4,5-trimethoxyphenyl group in the target compound aligns with tubulin-binding agents (e.g., ), though its efficacy requires empirical validation .
Crystallographic and Hydrogen-Bonding Analysis
Dihedral Angles :
- The target compound’s α,β-unsaturated ketone moiety likely adopts a planar conformation similar to (2E)-1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (), where dihedral angles between aromatic rings and the central ketone range from 11.6° to 37.6° .
- In , chalcones with 3,4,5-trimethoxyphenyl groups exhibit dihedral angles <13°, favoring coplanarity and stronger intermolecular interactions .
Hydrogen Bonding :
- Methoxy groups participate in C–H···O interactions (), while hydroxyl substituents () form intramolecular H-bonds, improving solubility and membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high stereochemical purity in (2E)-1-(3-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde. Use a base catalyst (e.g., NaOH in ethanol) under reflux, with reaction progress monitored by TLC. Stereochemical purity (E-configuration) is ensured by controlling reaction kinetics and purification via column chromatography (hexane:ethyl acetate gradient). Confirm purity via HPLC (>98%) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (-OCH3) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). The α,β-unsaturated ketone moiety shows a characteristic carbonyl peak at ~190 ppm in 13C NMR.
- IR : Confirm C=O stretch (~1650 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
- XRD : Single-crystal X-ray diffraction (e.g., MoKα radiation, 100 K) validates bond lengths, angles, and E-configuration .
Q. How can researchers ensure reproducibility in crystallographic studies?
- Methodological Answer : Use slow evaporation from a solvent mixture (e.g., dichloromethane/methanol) to grow high-quality crystals. Employ low-temperature (100 K) XRD data collection to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) should be used with anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and charge distribution?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges. Compare theoretical IR/NMR spectra with experimental data to validate the electronic structure. This approach helps predict reactivity sites for functionalization .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and MIC (minimum inhibitory concentration) protocols.
- Control purity : Verify compound purity via HPLC and elemental analysis to exclude confounding effects from impurities.
- Structural analogs : Compare activity trends with structurally similar chalcones (e.g., halogen/methoxy-substituted derivatives) to identify substituent-specific effects .
Q. How does substituent positioning on the phenyl rings influence conformational stability?
- Methodological Answer : Conduct torsional angle analysis via XRD to assess planarity of the α,β-unsaturated ketone system. Replace 3-bromo or trimethoxy groups with electron-withdrawing/donating substituents and analyze steric effects using molecular dynamics simulations. For example, bulky substituents at the 3-position may induce torsional strain, altering biological activity .
Q. What advanced techniques characterize degradation products under physiological conditions?
- Methodological Answer : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via LC-MS/MS. Fragment ions can be matched against synthetic standards. Use tandem mass spectrometry (MS/MS) to identify cleavage patterns, particularly at the enone or methoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
